molecular formula C17H11BrN2O3 B13937088 Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate

Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate

Cat. No.: B13937088
M. Wt: 371.2 g/mol
InChI Key: GFMNCYJNVZFWTB-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate is a benzoxazole derivative featuring a 3-bromo-2-methylphenyl substituent at position 2, a cyano group at position 7, and a methyl carboxylate at position 5.

Properties

Molecular Formula

C17H11BrN2O3

Molecular Weight

371.2 g/mol

IUPAC Name

methyl 2-(3-bromo-2-methylphenyl)-7-cyano-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C17H11BrN2O3/c1-9-12(4-3-5-13(9)18)16-20-14-7-10(17(21)22-2)6-11(8-19)15(14)23-16/h3-7H,1-2H3

InChI Key

GFMNCYJNVZFWTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2=NC3=CC(=CC(=C3O2)C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate

Key Synthetic Steps and Reaction Conditions

Formation of the Benzo[d]oxazole Core
  • A common approach to benzo[d]oxazole synthesis involves the condensation of 2-aminophenol derivatives with substituted benzaldehydes or carboxylic acid derivatives under dehydrating conditions.
  • For example, 2-aminophenol reacts with 3-bromo-2-methylbenzaldehyde under solvent-free or reflux conditions, often catalyzed by heterogeneous catalysts such as amino glucose-functionalized silica-coated NiFe2O4 nanoparticles, to yield 2-(3-bromo-2-methylphenyl)benzo[d]oxazole intermediates with high yield (~98%).
  • Reaction conditions typically include stirring at room temperature or mild heating, with catalyst recovery by magnetic separation and product purification by recrystallization.
Introduction of the Cyano Group at Position 7
  • The cyano group is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on a suitable precursor.
  • One method involves halogenation at position 7 (e.g., chlorination) followed by cyanation using copper(I) cyanide or palladium-catalyzed cyanation reactions.
  • Patents describe the preparation of methyl 2-(3-bromo-2-methylphenyl)-7-chlorobenzo[d]oxazole-5-carboxylate as an intermediate, which can be converted to the 7-cyano derivative by substitution reactions.
Methyl Esterification at Position 5
  • The carboxylate methyl ester at position 5 is typically introduced by esterification of the corresponding carboxylic acid using methanol in the presence of acid catalysts such as sulfuric acid or by direct methylation using diazomethane or methyl iodide in basic media.
  • This step can be performed before or after heterocycle formation depending on the synthetic route.

Representative Synthetic Route (Summary Table)

Step Starting Material / Intermediate Reaction Type Conditions / Reagents Outcome / Product Reference
1 3-bromo-2-methylbenzaldehyde + 2-aminophenol Cyclization to benzo[d]oxazole NiFe2O4@SiO2@aminoglucose catalyst, RT, solvent-free 2-(3-bromo-2-methylphenyl)benzo[d]oxazole
2 2-(3-bromo-2-methylphenyl)benzo[d]oxazole Halogenation at C7 Chlorinating agent (e.g., N-chlorosuccinimide) 7-chlorobenzo[d]oxazole derivative
3 7-chlorobenzo[d]oxazole derivative Cyanation CuCN or Pd-catalyzed cyanation, elevated temp. 7-cyanobenzo[d]oxazole derivative
4 7-cyanobenzo[d]oxazole-5-carboxylic acid Esterification Methanol, acid catalyst or methyl iodide/base This compound Inferred from

Alternative Methods and Optimization

  • Microwave-assisted synthesis has been reported to accelerate the cyclization step, improving yields and reducing reaction times.
  • Solvent-free conditions with reusable magnetic catalysts enhance the environmental profile and scalability.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can be employed to introduce the 3-bromo-2-methylphenyl group onto preformed benzo[d]oxazole cores, offering flexibility in substitution patterns.
  • Careful control of temperature (60–80°C) and inert atmosphere conditions improves selectivity and yield.

Analytical and Research Findings on Preparation

Yield and Purity

  • Reported yields for the cyclization step reach up to 98% under optimized catalytic conditions.
  • Purification typically involves recrystallization from ethanol or chromatographic methods to achieve high purity suitable for pharmaceutical applications.

Structural Confirmation

  • Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy for functional group identification, and mass spectrometry.
  • X-ray crystallography is utilized for definitive structural confirmation of the benzo[d]oxazole core and substitution pattern.

Summary Table of Preparation Methods

Preparation Aspect Description References
Core Formation Cyclization of 2-aminophenol with 3-bromo-2-methylbenzaldehyde using magnetic nanoparticle catalyst
Halogenation at C7 Chlorination using N-chlorosuccinimide or similar reagents
Cyanation Substitution of chlorine by cyanide via CuCN or Pd-catalyzed methods
Esterification Methylation of carboxylic acid using methanol/acid or methyl iodide/base
Catalysts and Conditions NiFe2O4@SiO2@aminoglucose catalyst, Pd catalysts, solvent-free or reflux conditions
Optimization Techniques Microwave-assisted synthesis, inert atmosphere, temperature control
Purification Recrystallization, chromatography
Characterization NMR, IR, MS, X-ray crystallography

Chemical Reactions Analysis

Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution of the bromine atom with an amine can yield an amino derivative with potential biological activity .

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, its antimicrobial activity may result from inhibition of bacterial enzymes essential for cell wall synthesis . The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • This bulk may reduce solubility but enhance binding specificity in biological systems.
  • Electronic Effects: The cyano group at C7 is strongly electron-withdrawing, contrasting with bromo (in Methyl 5-bromobenzo[d]oxazole-7-carboxylate ) or amino (in Methyl 2-amino-7-bromobenzo[d]oxazole-5-carboxylate ).
  • Polarity: Hydroxyl and dimethylamino groups in Methyl 7-bromo-2-dimethylamino-4-hydroxybenz[d]oxazole-5-carboxylate enhance polarity compared to the target compound, which lacks such polar substituents.

Biological Activity

Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate, a compound with the CAS number 2459479-71-9, belongs to the class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzo[d]oxazole core substituted with a bromo and methyl group, as well as a cyano group. These substituents play crucial roles in modulating the compound's biological activity.

Biological Activity Overview

Research indicates that compounds within the benzo[d]oxazole family exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives show significant inhibitory effects against a range of pathogens.
  • Antitumor Properties : Certain benzo[d]oxazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : Compounds can act as inhibitors of key enzymes such as tyrosinase, which is important in melanin production.

Enzyme Inhibition Studies

One notable area of research is the inhibition of tyrosinase, an enzyme critical for melanin synthesis. The compound's structural features contribute to its inhibitory potency. For instance, studies have shown that modifications to the phenyl ring can significantly affect tyrosinase inhibition:

CompoundIC50 Value (μM)Remarks
This compoundTBDPotential inhibitor
Compound A (2-hydroxy derivative)16.78 ± 0.57Strong inhibitor
Compound B (4-methoxy derivative)>200Weak inhibitor

The above table summarizes findings from various studies indicating that hydroxyl groups enhance inhibitory activity while methoxy groups may reduce it .

Cytotoxicity Assessments

Cytotoxicity tests are essential for evaluating the safety profile of new compounds. In vitro studies using B16F10 melanoma cells revealed that while some derivatives showed promising tyrosinase inhibition, they also needed to be assessed for cytotoxicity:

  • Compounds tested at concentrations of 1, 2, and 5 μM over 48 and 72 hours showed varying levels of cytotoxic effects.
  • Notably, this compound exhibited minimal cytotoxicity at lower concentrations but showed weak cytotoxicity at higher doses after prolonged exposure .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Binding : The cyano and bromo substituents may facilitate binding to active sites on target enzymes like tyrosinase.
  • Structural Interactions : The conformational flexibility provided by the oxazole ring may enhance interactions with biological macromolecules.

Case Studies

Recent patents have highlighted the use of similar compounds as immunomodulators, suggesting potential applications in enhancing immune responses or treating autoimmune conditions .

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